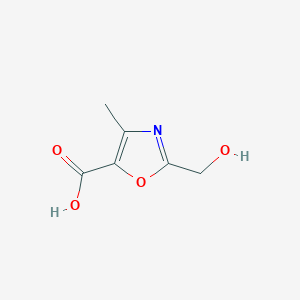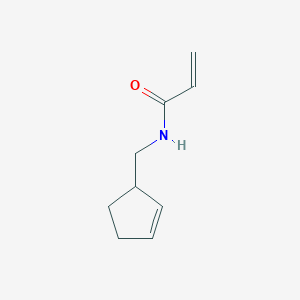
N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide, also known as CPMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. CPMA is a versatile compound that can be synthesized using different methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide varies depending on its application. In medicine, N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. In agriculture, N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide has been shown to promote the growth of plants by regulating the expression of genes involved in plant growth and stress response. In materials science, N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide can be polymerized to produce polymers with different structures and properties depending on the polymerization technique used.
Efectos Bioquímicos Y Fisiológicos
N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide has been shown to have various biochemical and physiological effects depending on its application. In medicine, N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide has been shown to reduce inflammation and pain associated with inflammatory diseases such as rheumatoid arthritis. N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide has also been shown to inhibit the growth of cancer cells in vitro. In agriculture, N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide has been shown to promote plant growth and increase their resistance to environmental stressors such as drought and salt. In materials science, N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide can be polymerized to produce polymers with unique properties such as high thermal stability and mechanical strength.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using different methods, allowing for the production of N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide with different purities and yields. N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide is also a versatile compound that can be used in various applications such as medicine, agriculture, and materials science. However, one limitation is that N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide can be difficult to purify due to its low solubility in common solvents. N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide can also be unstable under certain conditions, making it challenging to handle in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide. In medicine, further research is needed to determine the efficacy and safety of N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide as an anti-inflammatory and anticancer agent in vivo. In agriculture, further research is needed to determine the optimal conditions for using N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide as a plant growth regulator and to evaluate its effects on different crops. In materials science, further research is needed to explore the potential of N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide as a monomer for the synthesis of polymers with unique properties and to develop new polymerization techniques for producing N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide-based polymers.
Métodos De Síntesis
N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide can be synthesized using different methods, including the reaction of cyclopentadiene with acrolein in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of cyclopentadiene with acrylic acid in the presence of a catalyst such as boron trifluoride. The resulting product can be purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide has been studied for its potential applications in various scientific fields. In medicine, N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide has been studied for its potential as a plant growth regulator. N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide has been shown to promote the growth of plants and increase their resistance to environmental stressors such as drought and salt.
In materials science, N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide has been studied for its potential as a monomer for the synthesis of polymers with unique properties. N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide can be polymerized using various techniques such as radical polymerization or ring-opening polymerization to produce polymers with different structures and properties.
Propiedades
IUPAC Name |
N-(cyclopent-2-en-1-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)10-7-8-5-3-4-6-8/h2-3,5,8H,1,4,6-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRSDCBVYOZXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopent-2-en-1-ylmethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

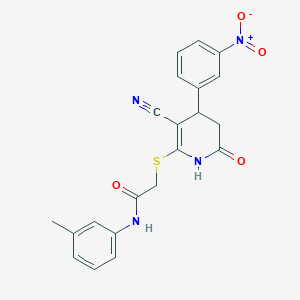
![N-(2,5-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2487584.png)
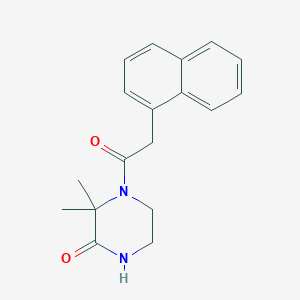
![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2487587.png)
![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2487589.png)
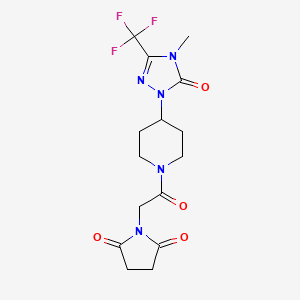
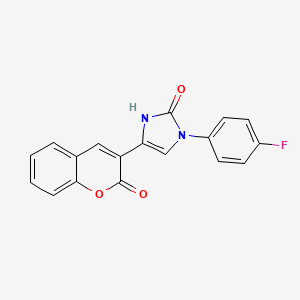
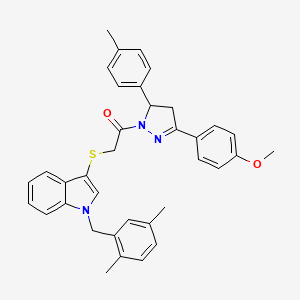
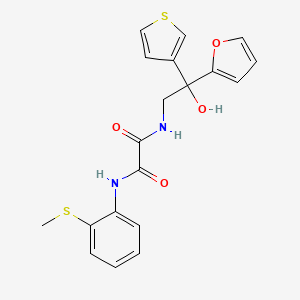
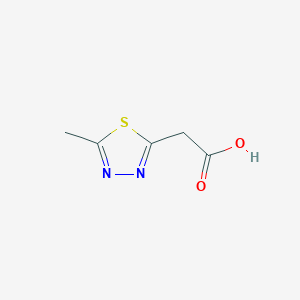
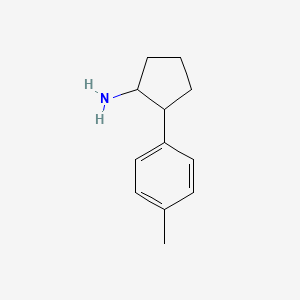
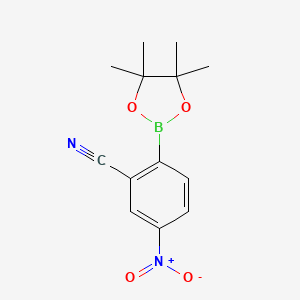
![Ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate](/img/structure/B2487603.png)
